molecular formula C8H8ClNO3 B6161286 1-chloro-4-methoxy-2-methyl-3-nitrobenzene CAS No. 861792-41-8

1-chloro-4-methoxy-2-methyl-3-nitrobenzene

Cat. No.: B6161286
CAS No.: 861792-41-8
M. Wt: 201.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-chloro-4-methoxy-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3. It belongs to the family of nitroaromatic compounds, which are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-4-methoxy-2-methyl-3-nitrobenzene can be synthesized through a multi-step process involving nitration, chlorination, and methylation reactions. One common method involves the nitration of 1-chloro-4-methoxy-2-methylbenzene using concentrated nitric acid and sulfuric acid as catalysts. The reaction is typically carried out at low temperatures to control the rate of nitration and minimize side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and distillation are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-methoxy-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the nitro group acts as a deactivating group, directing electrophiles to the meta position relative to the nitro group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.

    Nucleophilic Aromatic Substitution (NAS): The chlorine atom can be substituted by nucleophiles such as hydroxide ions under basic conditions.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with palladium catalyst or iron filings in acidic conditions.

    Substitution: Sodium hydroxide for nucleophilic substitution.

Major Products Formed

    Reduction: 1-chloro-4-methoxy-2-methyl-3-aminobenzene.

    Substitution: 1-hydroxy-4-methoxy-2-methyl-3-nitrobenzene.

Scientific Research Applications

1-chloro-4-methoxy-2-methyl-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s potential genotoxicity makes it a subject of study in toxicology and environmental science.

    Medicine: While not commonly used as an active pharmaceutical ingredient, it serves as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-4-methoxy-2-methyl-3-nitrobenzene involves its interaction with various molecular targets:

    Electrophilic Aromatic Substitution: The nitro group deactivates the aromatic ring, making it less reactive towards electrophiles.

    Reduction: The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-4-methoxy-2-nitrobenzene: Lacks the methyl group, making it less sterically hindered.

    1-chloro-2-methyl-4-nitrobenzene: Lacks the methoxy group, affecting its electron-donating properties.

    1-fluoro-4-methoxy-2-nitrobenzene: Substitutes chlorine with fluorine, altering its reactivity and physical properties.

Uniqueness

The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups creates a compound with distinct properties compared to its analogs .

Properties

CAS No.

861792-41-8

Molecular Formula

C8H8ClNO3

Molecular Weight

201.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.